
PI-3065
概要
説明
PI-3065: は、ホスホイノシチド3キナーゼp110デルタ(PI3K p110δ)の強力かつ選択的な阻害剤です。 この化合物は、細胞増殖、増殖、生存を含むさまざまな細胞プロセスにおいて重要な役割を果たすPI3K p110δアイソフォームを選択的に阻害する能力により、科学研究において注目を集めています .
科学的研究の応用
Hepatocellular Carcinoma (HCC)
Recent studies have shown that PI-3065 exhibits significant antitumor activity against hepatocellular carcinoma, a prevalent form of liver cancer. In vitro experiments demonstrated that this compound induced apoptosis in HCC cells by inhibiting survivin protein expression, which is associated with cell survival and proliferation. The compound also reduced cell viability in a dose- and time-dependent manner without causing toxicity to normal liver cells .
Case Study:
A study involving nude mice transplanted with HCC tumors revealed that treatment with this compound effectively inhibited tumor growth by targeting survivin, suggesting its potential as a therapeutic agent for HCC .
Solid Tumors
In addition to HCC, this compound has shown promise in treating other solid tumors. It has been reported to suppress tumor growth and metastasis in mouse xenograft models by inhibiting the activity of regulatory T cells . This mechanism highlights the compound's dual role in directly targeting cancer cells while also modulating the immune environment to enhance antitumor immunity.
Modulation of Immune Responses
This compound's selective inhibition of PI3Kδ has implications for enhancing antitumor immunity. Studies indicate that targeting this pathway can promote immune responses against tumors, particularly in hematological malignancies and solid tumors . By inhibiting regulatory T cells, this compound may help restore the function of effector T cells, thereby improving the overall immune response against cancer.
Research Findings:
In a study where mice were treated with this compound prior to tumor inoculation, enhanced infiltration of cytotoxic T lymphocytes into tumor sites was observed, leading to improved tumor control .
Prevention of Restenosis
This compound has been investigated for its potential role in preventing restenosis following arterial injury. In preclinical models, it was shown to significantly reduce neointimal hyperplasia by inhibiting the PI3Kδ pathway involved in vascular smooth muscle cell proliferation and migration . This suggests that this compound could be beneficial in managing post-interventional complications in cardiovascular diseases.
Summary Table of Applications
作用機序
PI-3065は、PI3K p110δアイソフォームを選択的に阻害することによって効果を発揮します。この阻害は、細胞の増殖、増殖、生存に関与するPI3K / Akt / mTORシグナル伝達経路を破壊します。 この経路を遮断することにより、this compoundはアポトーシス(プログラム細胞死)を誘導し、がん細胞の増殖を阻害できます .
類似化合物の比較
類似化合物
PI-103: 複数のPI3Kアイソフォームに対するより広い選択性を有する別のPI3K阻害剤。
GDC-0941: PI3K p110αおよびp110δの強力な阻害剤。
独自性: : this compoundは、PI3K p110δに対する高い選択性により、オフターゲット効果を最小限に抑え、治療の可能性を高めています。 この選択性は、特にPI3K p110δが重要な役割を果たす疾患に対する研究と薬物開発において、貴重なツールとなっています .
生化学分析
Biochemical Properties
PI-3065 plays a crucial role in biochemical reactions by selectively inhibiting the PI3K p110δ isoform. This inhibition is highly specific, with an IC50 value of 5 nM . This compound interacts with various enzymes and proteins, including p110α, p110β, and p110γ, although its activity against these isoforms is significantly weaker (IC50 values of 910 nM, 600 nM, and >10000 nM, respectively) . The interaction of this compound with the p110δ isoform leads to the inhibition of downstream signaling pathways, which are critical for cell proliferation and survival.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits the growth and proliferation of tumor cells by blocking the PI3K/AKT/mTOR signaling pathway . This inhibition leads to reduced cell survival, increased apoptosis, and decreased tumor growth. Additionally, this compound has been shown to modulate immune cell function, particularly by inhibiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the ATP-binding site of the PI3K p110δ isoform. This binding inhibits the kinase activity of p110δ, leading to the suppression of downstream signaling pathways such as the PI3K/AKT/mTOR pathway . By inhibiting these pathways, this compound disrupts cellular processes that are essential for cell growth, proliferation, and survival. Additionally, this compound has been shown to reduce the expression of inflammatory cytokines such as IL2 and IL33, further contributing to its anti-inflammatory and anti-tumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . In vitro studies have demonstrated that this compound maintains its efficacy in inhibiting tumor cell growth and modulating immune cell function over time . Long-term in vivo studies have shown that this compound can effectively reduce tumor growth and enhance the anti-tumor immune response without significant degradation or loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 75 mg/kg, this compound has been shown to inhibit tumor growth and metastasis in mouse models without causing significant toxicity or adverse effects . Higher doses of this compound may lead to increased efficacy in reducing tumor growth, but they may also be associated with potential toxic effects, such as weight loss and immune suppression . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the PI3K p110δ isoform. This inhibition affects the metabolic flux and levels of various metabolites involved in cell growth and proliferation . This compound also interacts with enzymes and cofactors that regulate these metabolic pathways, further contributing to its anti-tumor and anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as tumors and inflamed tissues . The distribution of this compound is critical for its therapeutic efficacy, as it ensures that the compound reaches its intended targets and exerts its inhibitory effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the PI3K p110δ isoform and other signaling molecules . This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s activity, as it allows this compound to effectively inhibit the PI3K/AKT/mTOR signaling pathway and exert its therapeutic effects.
準備方法
合成経路と反応条件: : PI-3065の合成は、市販の出発物質から始まる複数の段階を伴います。 重要な手順には、一連の縮合および環化反応によるコア構造の形成、続いて目的の選択性と効力を達成するための官能基の修飾が含まれます .
工業生産方法: : this compoundの工業生産は、通常、高収率と純度を確保するために合成経路を最適化することを含みます。 これには、効率を最大化し、副産物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件を調整することが含まれます .
化学反応の分析
反応の種類: : PI-3065は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化された誘導体になります。
還元: 還元反応は、this compoundの官能基を修飾し、その活性を変化させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: : これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらは異なる生物学的活性を示す可能性があります .
科学研究への応用
化学: : this compoundは、さまざまな化学プロセスにおけるPI3K p110δの役割を研究するためのツール化合物として使用されています。 これは、酵素の機能とその細胞シグナル伝達経路への影響を理解するのに役立ちます .
生物学: : 生物学研究では、this compoundは、免疫細胞機能、炎症、がんにおけるPI3K p110δの役割を調査するために使用されます。 免疫細胞の増殖と活性化を阻害することが示されており、免疫学研究の貴重なツールとなっています .
医学: : this compoundは、がん、自己免疫疾患、炎症性疾患などの疾患の治療における潜在的な治療応用を持っています。 PI3K p110δを選択的に阻害する能力により、薬物開発の有望な候補となっています .
産業: : 製薬業界では、this compoundは、新しい治療標的を特定し、さまざまな疾患に対する新しい治療法を開発するために、薬物発見と開発プログラムで使用されています .
類似化合物との比較
Similar Compounds
PI-103: Another PI3K inhibitor with broader selectivity for multiple PI3K isoforms.
GDC-0941: A potent inhibitor of PI3K p110α and p110δ.
Idelalisib: A selective inhibitor of PI3K p110δ, similar to PI-3065
Uniqueness: : this compound is unique due to its high selectivity for PI3K p110δ, which minimizes off-target effects and enhances its therapeutic potential. This selectivity makes it a valuable tool in research and drug development, particularly for diseases where PI3K p110δ plays a critical role .
生物活性
PI-3065 is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, which has been the focus of extensive research due to its potential therapeutic applications in oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune cells, and implications for cancer treatment.
PI3Kδ plays a crucial role in various cellular processes, including cell growth, proliferation, and survival, particularly in immune cells such as Tregs (regulatory T cells) and myeloid-derived suppressor cells (MDSCs). This compound selectively inhibits the p110δ subunit of PI3K with an IC50 value of 5 nM and shows over 100-fold selectivity against other isoforms like p110α . This selective inhibition leads to significant alterations in immune cell function and tumor microenvironment dynamics.
T Regulatory Cells (Tregs)
Research has demonstrated that this compound effectively reduces Treg proliferation and suppressive capacity. In animal models, treatment with this compound resulted in a marked decrease in Treg numbers within tumors, spleens, and colonic tissues. This reduction is associated with enhanced CD8+ T cell activation and improved anti-tumor responses .
Table 1: Impact of this compound on Tregs
Parameter | Control Group | This compound Treatment |
---|---|---|
Treg Cell Count (per mm³) | High | Significantly Reduced |
CD8+ T Cell Activation | Low | Increased |
Cytolytic Activity | Low | Enhanced |
Myeloid-Derived Suppressor Cells (MDSCs)
This compound also influences MDSCs indirectly by alleviating the immunosuppressive effects mediated by Tregs. Studies indicate that treatment with this compound leads to a reduction in MDSC numbers and their suppressive capacity within the tumor microenvironment . The mechanism appears to be linked to the overall reduction in tumor burden rather than direct inhibition of MDSC activity.
Table 2: Effects of this compound on MDSCs
Parameter | Control Group | This compound Treatment |
---|---|---|
MDSC Count (per mm³) | High | Significantly Reduced |
Tumor Volume | Increased | Decreased |
Case Studies
- Breast Cancer Model : In a study utilizing the 4T1 breast cancer mouse model, this compound treatment resulted in reduced tumor volume and diminished MDSC expansion. The results suggest that the anti-tumor efficacy of this compound is mediated through both direct effects on Tregs and indirect effects on MDSCs .
- Melanoma Model : Another study focused on a B16F10 melanoma model showed that mice treated with this compound exhibited enhanced activation of CD8+ T cells and a decrease in intratumoral Tregs. This was linked to systemic effects on Treg maintenance and survival .
Research Findings
Recent findings highlight the dual role of this compound in enhancing anti-tumor immunity while simultaneously reducing immunosuppressive pathways. The inhibition of PI3Kδ leads to:
特性
IUPAC Name |
4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOHCOYQVZOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。